molecular formula C9H7NO3 B144901 Methyl benzo[d]oxazole-4-carboxylate CAS No. 128156-54-7

Methyl benzo[d]oxazole-4-carboxylate

Cat. No. B144901
CAS RN: 128156-54-7
M. Wt: 177.16 g/mol
InChI Key: XYHIHNFBMYROIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl benzo[d]oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered aromatic ring. These compounds are of significant interest due to their diverse applications in medical chemistry and their potential use as intermediates in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of oxazole derivatives, including methyl benzo[d]oxazole-4-carboxylate, can be achieved through several methods. One efficient method involves the reaction of methyl ketones, benzoins, and ammonium acetate via a convergent integration of two self-labor domino sequences . Another approach for the synthesis of ethyl oxazole-4-carboxylate derivatives, which can be related to the methyl analog, utilizes palladium-catalyzed alkenylation, benzylation, and alkylation with various halides . Additionally, methyl 2-substituted-4-benzoxazolecarboxylates can be synthesized from methyl 2-amino-3-hydroxybenzoate and corresponding acid chlorides or ortho acetals .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be studied using computational methods such as density functional theory (DFT), which provides insights into the geometrical structures, dipole moments, and frontier molecular orbitals (FMOs) . The molecular and crystal structures of related triazole derivatives have been determined by X-ray analysis, revealing the disposition of the rings and the delocalization of π-electron density within the rings .

Chemical Reactions Analysis

Oxazole derivatives undergo various chemical reactions that lead to the formation of new compounds. For instance, the reaction of 2-(2-oxopropylthio)benzoxazoles with primary amines results in the formation of 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles . Methyl 2-benzoylamino-2-oxobutanoate can be transformed into oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives through cyclization with aromatic amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. For example, the HOMO-LUMO energy gap of these compounds can vary depending on the solvent effect, which also affects their UV-vis spectra . The crystal structure analysis provides information on the hydrogen bonding and weak interactions between atoms, which are crucial for understanding the stability and reactivity of these compounds .

Scientific Research Applications

Corrosion Inhibition

Methyl benzo[d]oxazole derivatives are explored for their efficacy in inhibiting the corrosion of metals. For example, derivatives similar to Methyl benzo[d]oxazole-4-carboxylate have been studied for their role in protecting copper and brass in various corrosive environments. Such compounds are compared to benzotriazole, showcasing their potential as corrosion inhibitors in different aqueous solutions R. Walker, 1976.

Synthetic Chemistry and Pharmacological Applications

Methyl benzo[d]oxazole-4-carboxylate and its analogs serve as key intermediates in synthetic chemistry, leading to the development of compounds with significant pharmacological activities. These derivatives have been synthesized through various methods and evaluated for their biological applications, highlighting their importance in medicinal chemistry M. Ibrahim, 2011.

Material Science

In material science, the photophysical properties of benzoxazole derivatives have been investigated for their potential applications. This includes studies on the synthesis and utilization of benzoxazole systems in fluorescent materials, showcasing their relevance in developing new materials with desired optical properties M. Özil, E. Menteşe, 2020.

Therapeutic Agents

The exploration of benzazoles and their derivatives, including Methyl benzo[d]oxazole-4-carboxylate, in the development of therapeutic agents is significant. These compounds exhibit a range of biological activities, which are crucial in the search for new treatments for various diseases. The synthetic approaches to these derivatives and their potential as therapeutic agents emphasize the importance of benzazoles in drug discovery M. Rosales-Hernández et al., 2022.

Environmental and Analytical Chemistry

Studies on the environmental occurrence, fate, and transformation of benzodiazepines and similar compounds underscore the potential environmental impact of these chemicals. Research into their persistence in the environment and their removal during water treatment processes sheds light on the challenges and necessary measures to mitigate their effects on ecosystems T. Kosjek et al., 2012.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Future Directions

Oxazole derivatives, such as “Methyl benzo[d]oxazole-4-carboxylate”, have been increasingly used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Given their wide spectrum of biological activities, researchers around the globe are synthesizing various oxazole derivatives and screening them for various biological activities . This suggests that the study and application of oxazole derivatives, including “Methyl benzo[d]oxazole-4-carboxylate”, will continue to be a significant area of research in the future .

properties

IUPAC Name

methyl 1,3-benzoxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)10-5-13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHIHNFBMYROIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562226
Record name Methyl 1,3-benzoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzo[d]oxazole-4-carboxylate

CAS RN

128156-54-7
Record name Methyl 1,3-benzoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.